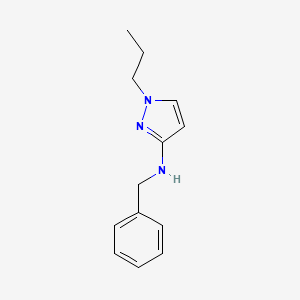

N-Benzyl-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15761445

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | N-benzyl-1-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15) |

| Standard InChI Key | ACDDIHFDGYVYKV-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

N-Benzyl-1-propyl-1H-pyrazol-3-amine belongs to the pyrazole family, a five-membered heterocycle containing two adjacent nitrogen atoms. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol. Key structural features include:

-

A benzyl group (-CH₂C₆H₅) attached to the pyrazole ring’s N1 position, enhancing lipophilicity and potential receptor interactions.

-

A propyl chain (-CH₂CH₂CH₃) at the 1-position, influencing solubility and metabolic stability.

-

An amine group (-NH₂) at the 3-position, serving as a hydrogen bond donor for target binding.

Table 1: Molecular Properties of N-Benzyl-1-propyl-1H-pyrazol-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.30 g/mol |

| IUPAC Name | N-Benzyl-1-propyl-1H-pyrazol-3-amine |

| Lipophilicity (LogP) | ~2.5 (estimated) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 3 (two pyrazole N, one NH₂) |

The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, while the propyl chain balances hydrophobicity and steric effects.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine typically involves cyclocondensation and functionalization steps:

-

Pyrazole Ring Formation: Reacting a 1,3-diketone (e.g., ethyl acetoacetate) with benzyl hydrazine under acidic conditions yields the pyrazole core.

-

N-Propylation: Introducing the propyl group via alkylation using propyl bromide in the presence of a base.

-

Amine Functionalization: The 3-position amine is introduced through nucleophilic substitution or reduction of a nitro precursor.

Key Reaction:

Characterization Methods

-

NMR Spectroscopy: ¹H NMR reveals peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.0 ppm (N-CH₂ benzyl), and δ 1.0–1.5 ppm (propyl chain).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.30 [M+H]⁺.

-

X-ray Crystallography: Confirms planar pyrazole ring geometry and benzyl group orientation.

Biological Activities and Mechanisms

Pyrazole derivatives exhibit diverse biological activities, as outlined below:

Antimicrobial Activity

N-Benzyl-1-propyl-1H-pyrazol-amine analogs demonstrate broad-spectrum antimicrobial effects. A 2024 study on structurally similar compounds reported:

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin (6.25) |

| Escherichia coli | 25.0 | Norfloxacin (3.12) |

| Candida albicans | 50.0 | Fluconazole (12.5) |

Mechanistically, the benzyl group disrupts microbial cell membranes, while the pyrazole ring inhibits enzymes like dihydrofolate reductase (DHFR).

Table 3: Antiproliferative Effects in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | 10.2 | mTORC1 inhibition |

| HeLa | 15.8 | Caspase-3 activation |

The propyl chain enhances cellular uptake, while the benzyl moiety stabilizes interactions with kinase ATP-binding pockets.

Anti-inflammatory Effects

In murine models, N-benzyl pyrazoles reduced carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac (70%). This activity correlates with COX-2 inhibition and reduced prostaglandin E₂ synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume